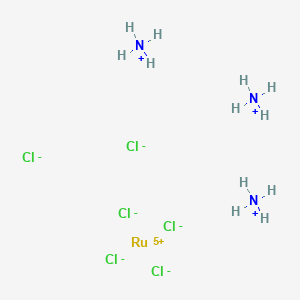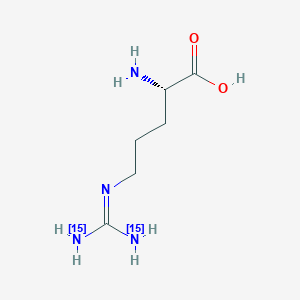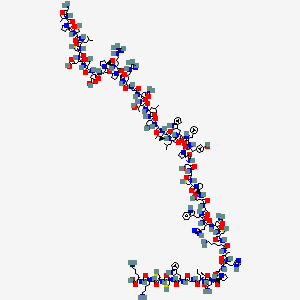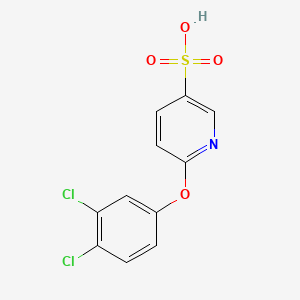![molecular formula C9H9N5O5 B12643004 2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-methylacetamide CAS No. 920323-99-5](/img/structure/B12643004.png)
2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-methylacetamide is an organic compound known for its distinctive chemical structure and properties It is a derivative of hydrazine and dinitrophenyl, which are commonly used in various chemical reactions and applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-methylacetamide typically involves the reaction of 2,4-dinitrophenylhydrazine with N-methylacetamide. The reaction is carried out in an ethanol solvent under reflux conditions. The process involves the formation of a hydrazone linkage between the hydrazine and the acetamide groups .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can produce a variety of substituted hydrazones.
Aplicaciones Científicas De Investigación
2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-methylacetamide has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-methylacetamide involves its interaction with various molecular targets. The compound can form hydrogen bonds and other interactions with proteins and nucleic acids, affecting their function. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species, which can induce oxidative stress in cells .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dinitrophenylhydrazine: A closely related compound used in similar applications, particularly in analytical chemistry.
2,6-Di-tert-butyl-4-{[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}phenol: Another derivative with similar chemical properties and applications.
Uniqueness
2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-methylacetamide is unique due to its specific structure, which combines the properties of both hydrazine and dinitrophenyl groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in scientific research.
Propiedades
Número CAS |
920323-99-5 |
|---|---|
Fórmula molecular |
C9H9N5O5 |
Peso molecular |
267.20 g/mol |
Nombre IUPAC |
2-[(2,4-dinitrophenyl)hydrazinylidene]-N-methylacetamide |
InChI |
InChI=1S/C9H9N5O5/c1-10-9(15)5-11-12-7-3-2-6(13(16)17)4-8(7)14(18)19/h2-5,12H,1H3,(H,10,15) |
Clave InChI |
BZEDPOWDZKIOHS-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


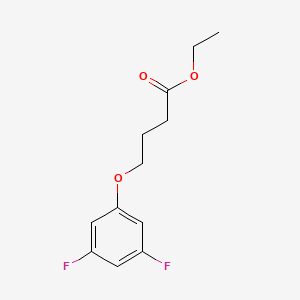
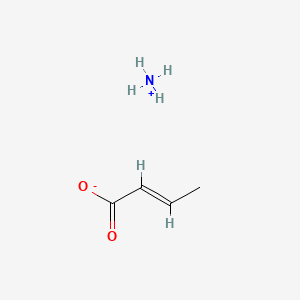

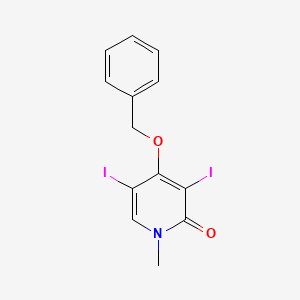
![Methylbenzo[b]naphtho[2,3-d]furan](/img/structure/B12642947.png)
